molecular formula C9H6BrFO B1380951 7-Bromo-6-fluoro-1-indanone CAS No. 1260011-83-3

7-Bromo-6-fluoro-1-indanone

Cat. No. B1380951
M. Wt: 229.05 g/mol
InChI Key: PVWJFHDXZQXBRZ-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-1-indanone is a chemical compound . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of 1-indanones, including 7-Bromo-6-fluoro-1-indanone, has been extensively studied . Various methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, and more . For example, a Nazarov reaction of chalcone in the presence of trifluoroacetic acid can produce 1-indanone derivatives .


Molecular Structure Analysis

The molecular formula of 7-Bromo-6-fluoro-1-indanone is C9H6BrFO . The average mass is 229.046 Da and the monoisotopic mass is 227.958603 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-indanones have been studied . For instance, 1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It also has a molar refractivity of 38.6±0.3 cm3 .

Scientific Research Applications

Antitumor Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indanone derivatives have been synthesized and evaluated as potential antitumor agents . These compounds were tested against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .
  • Methods of Application: The compounds were synthesized via bioisostere and scaffold hopping strategy, and then submitted to the inhibitory activities evaluation .
  • Results: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .

Broad Biological Activity

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Indanones have a broad range of biological activity and have been used in medicine, agriculture, and in natural products synthesis .
  • Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials, have been performed .
  • Results: 1-Indanone derivatives have shown potential as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, and as insecticides, fungicides, herbicides .

Anti-Hepatocellular Carcinoma Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: An aurone derivative, HJ-1, was isolated from Coreopsis tinctoria and showed potential anti-hepatocellular carcinoma activity .
  • Methods of Application: Seventy-five compounds were synthesized via bioisostere and scaffold hopping strategy, and then submitted to the inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549 and HepG2) through MTT assays .
  • Results: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .

Treatment of Neurodegenerative Diseases

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: 1-Indanone derivatives have been used in the treatment of neurodegenerative diseases .
  • Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
  • Results: These compounds have shown potential as pharmaceuticals used in the Alzheimer’s disease treatment .

Antiviral and Antibacterial Agents

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: 1-Indanone derivatives have shown potential as antiviral and antibacterial agents .
  • Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
  • Results: These compounds have shown potential as antiviral and antibacterial agents .

Insecticides, Fungicides, Herbicides

  • Scientific Field: Agricultural Chemistry
  • Application Summary: 1-Indanone derivatives have been used as effective insecticides, fungicides, and herbicides .
  • Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
  • Results: These compounds have shown potential as insecticides, fungicides, herbicides .

Safety And Hazards

Safety data sheets suggest that 1-indanones, including 7-Bromo-6-fluoro-1-indanone, should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes . They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

7-bromo-6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWJFHDXZQXBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-fluoro-1-indanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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